Cas no 603940-97-2 (2-amino-3-(5-methylpyridin-2-yl)propanoic acid)

2-Amino-3-(5-methylpyridin-2-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a pyridine ring substituted with a methyl group at the 5-position. This compound serves as a valuable intermediate in pharmaceutical and biochemical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its structural motif, combining an amino acid backbone with a heteroaromatic ring, enhances binding affinity and selectivity in target interactions. The methyl substitution on the pyridine ring may influence metabolic stability and lipophilicity, making it useful for optimizing drug-like properties. Suitable for applications in medicinal chemistry, this compound offers versatility in designing novel bioactive molecules.
2-amino-3-(5-methylpyridin-2-yl)propanoic acid structure
603940-97-2 structure
Product Name:2-amino-3-(5-methylpyridin-2-yl)propanoic acid
CAS No:603940-97-2
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD05228024
CID:1019875
PubChem ID:4210408
Update Time:2025-06-08

2-amino-3-(5-methylpyridin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinepropanoicacid,alpha-amino-5-methyl-(9CI)
    • 2-amino-3-(5-methylpyridin-2-yl)propanoic acid
    • 3-(PYRROLIDIN-1-YLSULPHONYL)PYRIDINE
    • 2-PYRIDINEPROPANOIC ACID,ALPHA-AMINO-5-METHYL-
    • EN300-1856449
    • 603940-97-2
    • DTXSID20400881
    • 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
    • 2-amino-3-(5-methylpyridin-2-yl)propanoicAcid
    • AKOS017515057
    • SCHEMBL13957329
    • MDL: MFCD05228024
    • Inchi: 1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)
    • InChI Key: KGYQCBBDLIEYEA-UHFFFAOYSA-N
    • SMILES: OC(C(CC1C=CC(C)=CN=1)N)=O

Computed Properties

  • Exact Mass: 180.09
  • Monoisotopic Mass: 180.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.2A^2
  • XLogP3: -2.1

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Additional information on 2-amino-3-(5-methylpyridin-2-yl)propanoic acid

2-Amino-3-(5-Methylpyridin-2-Yl)Propanoic Acid (CAS No. 603940-97-2): A Comprehensive Overview

2-Amino-3-(5-methylpyridin-2-yl)propanoic acid, also known by its CAS registry number 603940-97-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique molecular structure, which combines an amino group, a pyridine ring, and a carboxylic acid moiety. The compound's chemical properties and potential biological activities make it a valuable subject for research and development in various applications.

The molecular structure of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid is characterized by a pyridine ring substituted with a methyl group at the 5-position and an amino-substituted propanoic acid group at the 2-position. This arrangement imparts the molecule with both aromaticity and amphiprotic properties, which are key to its reactivity and potential bioavailability. Recent studies have focused on optimizing the synthesis of this compound to enhance its purity and yield, leveraging advanced techniques such as catalytic hydrogenation and stereo-selective synthesis.

One of the most promising aspects of 603940-97-2 is its potential as a precursor in drug design. Researchers have explored its role in the development of bioactive molecules, particularly in the context of neurodegenerative diseases and anticancer therapies. The compound's ability to modulate key cellular pathways, such as those involving neurotransmitter receptors and enzyme inhibitors, has been extensively studied using computational modeling and in vitro assays.

The synthesis of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid has been a focal point for chemists aiming to streamline production processes. Traditional methods often involve multi-step reactions, including Friedel-Crafts alkylation and subsequent functional group transformations. However, recent advancements have introduced more efficient routes, such as one-pot synthesis strategies that minimize intermediate purification steps and reduce environmental impact.

In terms of biological activity, this compound has shown remarkable potential as an antioxidant agent, with studies indicating its ability to scavenge free radicals and protect cells from oxidative stress. Additionally, its role as a neuroprotective agent has been explored in models of Alzheimer's disease, where it demonstrated neuroprotective effects by inhibiting amyloid-beta aggregation.

The pharmacokinetic profile of 603940-97-2 is another area of active research. Preclinical studies have revealed favorable absorption and distribution properties, suggesting that it could be suitable for oral administration. However, further investigations are required to fully understand its metabolism, excretion pathways, and potential for drug-drug interactions.

From an environmental perspective, the ecological impact of this compound has been assessed through biodegradation studies. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. This finding aligns with growing concerns over chemical sustainability and green chemistry principles.

In conclusion, 2-amino-3-(5-methylpyridin-2-yl)propanoic acid (CAS No. 603940-97-2) stands out as a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties, coupled with ongoing advancements in synthesis and biological characterization, position it as a key player in future innovations across these fields.

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